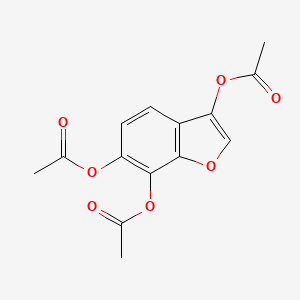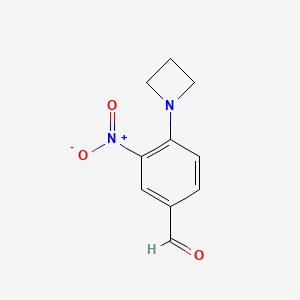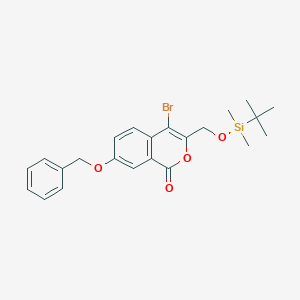
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxymethyl group attached to the isochromenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one typically involves multiple steps:
Formation of the Isochromenone Core: The isochromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide in an inert solvent like dichloromethane.
Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using tert-butyldimethylsilyl chloride and a base, such as imidazole, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and bromine groups can participate in hydrogen bonding and hydrophobic interactions, while the tert-butyldimethylsilyl group can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Benzyloxy)-4-chloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-fluoro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-iodo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
Uniqueness
The presence of the bromine atom in 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size allow for specific interactions and reactivity patterns that can be advantageous in certain synthetic and biological applications.
Propriétés
Formule moléculaire |
C23H27BrO4Si |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-phenylmethoxyisochromen-1-one |
InChI |
InChI=1S/C23H27BrO4Si/c1-23(2,3)29(4,5)27-15-20-21(24)18-12-11-17(13-19(18)22(25)28-20)26-14-16-9-7-6-8-10-16/h6-13H,14-15H2,1-5H3 |
Clé InChI |
JBXPYKWOUHIWHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


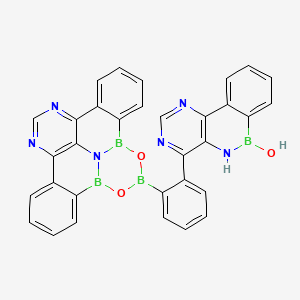
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)
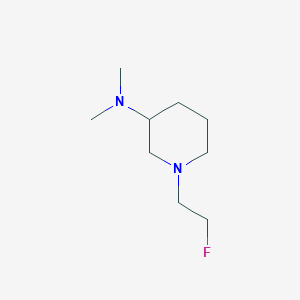
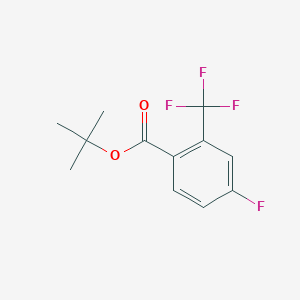

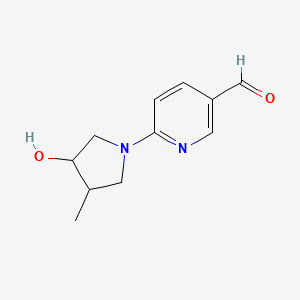
![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
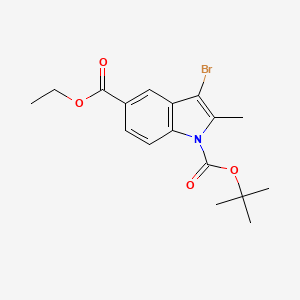
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
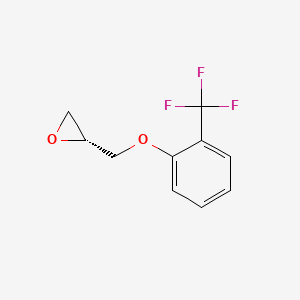
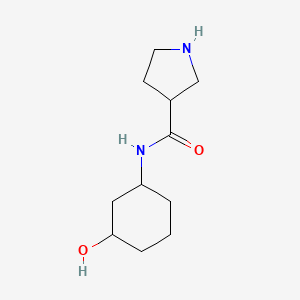
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
